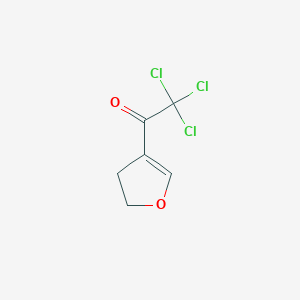

2,2,2-Trichloro-1-(4,5-dihydrofuran-3-yl)ethanone

Cat. No. B1615420

Key on ui cas rn:

83124-80-5

M. Wt: 215.5 g/mol

InChI Key: XJHUPUJCESXRQR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06184394B2

Procedure details

To a nitrogen-purged, 5000-mL, three-neck, round-bottom flask equipped with a bottom stopcock, thermometer, mechanical stirrer, addition funnel and ice bath was charged 330.0 g (4.70 moles) of 2,3-dihydrofuran, 391 g (4.95 moles) of pyridine, and 1000 mL of n-heptane. The mixture was cooled to 10° C. then trichloroacetyl chloride (500 mL, 815 g, 4.48 moles) was added dropwise from the addition funnel. An ice bath was used to hold the reaction mixture at 11 to 220° C. during the 190 minute addition. The resulting yellow slurry was stirred at 22 to 28° C. for 45 minutes. To the mixture was added 700 mL of 10% aqueous HCl. After stirring to dissolve the solids, the lower (aqueous) layer was separated and discarded. The organic layer was washed sequentially with 500 mL of 10% HCl, 250 mL of 5% aqueous sodium bicarbonate and finally with 250 mL of water. The solution was placed in a 3000-mL, three-neck, round-bottom flask equipped with a magnetic stirrer, thermowell/thermocouple, heating mantle, and 12-inch Vigreux distillation head. The mixture was heated under vacuum (130 mm) to distill off the water/heptane azeotrope then most of the heptane. The mixture was distilled to a pot temperature of 102° C. (head temperature was 50° C.). A total of 1135 mL of distillate was collected. The resulting crude 2,3-dihydro-4-trichloroacetylfuran (881.38 g, theory 965.26 g) was 98.4% assay by nuclear magnetic resonance (NMR) (89.8% assay-yield). The crude product was used directly in the following example.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.N1C=CC=CC=1.[Cl:12][C:13]([Cl:18])([Cl:17])[C:14](Cl)=[O:15].Cl>CCCCCCC>[Cl:12][C:13]([Cl:18])([Cl:17])[C:14]([C:3]1[CH2:4][CH2:5][O:1][CH:2]=1)=[O:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

330 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCC=C1

|

|

Name

|

|

|

Quantity

|

391 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting yellow slurry was stirred at 22 to 28° C. for 45 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a nitrogen-purged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

5000-mL, three-neck, round-bottom flask equipped with a bottom stopcock

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, mechanical stirrer, addition funnel and ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An ice bath was used

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 11 to 220° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

during the 190 minute addition

|

|

Duration

|

190 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lower (aqueous) layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed sequentially with 500 mL of 10% HCl, 250 mL of 5% aqueous sodium bicarbonate and finally with 250 mL of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermowell/thermocouple, heating mantle

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

12-inch Vigreux distillation head

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated under vacuum (130 mm)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off the water/heptane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The mixture was distilled to a pot temperature of 102° C. (head temperature was 50° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A total of 1135 mL of distillate was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by nuclear magnetic resonance (NMR) (89.8% assay-yield)

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC(C(=O)C=1CCOC1)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |